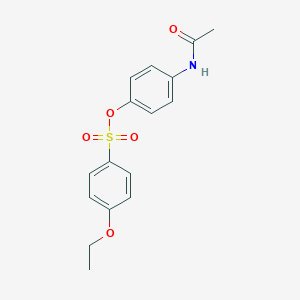
4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic synthesis and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate is not fully understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles such as amines and alcohols.
Biochemical and Physiological Effects:
Studies have shown that 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and it has also been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate in lab experiments is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic and should be handled with care.
Direcciones Futuras
There are many potential future directions for the use of 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate in scientific research. One possible direction is the development of new drugs and pharmaceuticals based on its anti-inflammatory and anti-cancer properties. Another direction is the synthesis of new natural products and biologically active compounds using this compound as a reagent. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-aminophenyl acetate in the presence of a base such as triethylamine. The resulting compound can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
This compound has been widely used in scientific research as a reagent in organic synthesis. It has been shown to have potential applications in the development of new drugs and pharmaceuticals. It has also been used in the synthesis of various natural products and biologically active compounds.
Propiedades
Fórmula molecular |
C16H17NO5S |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(4-acetamidophenyl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C16H17NO5S/c1-3-21-14-8-10-16(11-9-14)23(19,20)22-15-6-4-13(5-7-15)17-12(2)18/h4-11H,3H2,1-2H3,(H,17,18) |
Clave InChI |
MABASKXEMGYBIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)
![2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
![2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281590.png)
![2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281593.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B281601.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide](/img/structure/B281602.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-ethylbenzenesulfonamide](/img/structure/B281603.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide](/img/structure/B281604.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-ethoxybenzenesulfonamide](/img/structure/B281605.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B281609.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281615.png)
![Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281616.png)